methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate
Overview
Description
methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate is a heterocyclic compound with a unique structure that includes an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-acylamino-3,3-dichloroacrylonitrile with an appropriate amine in the presence of triethylamine . Another method includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the phenyl ring or the oxazole ring.
Scientific Research Applications
methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, depending on the context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-phenyl-1,3-oxazole-4-carboxylate
- Methyl 5-methyl-1,2-oxazole-3-carboxylate
- Methyl 2-methyloxazole-4-carboxylate
Uniqueness
methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The structural formula is represented as follows:
This compound exhibits a unique combination of functional groups that contribute to its biological activity.
Antimicrobial Properties
Research has indicated that this compound possesses notable antimicrobial properties. In a study evaluating various isoxazole derivatives, this compound demonstrated significant inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Anticancer Effects
The anticancer potential of this compound has been investigated in various studies. It has been shown to inhibit the proliferation of cancer cells through multiple pathways, including:
- Inhibition of Histone Deacetylases (HDACs) : This compound has been identified as an HDAC inhibitor, which plays a crucial role in regulating gene expression related to cancer progression .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating intrinsic pathways, leading to increased levels of pro-apoptotic proteins .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzymatic Inhibition : The compound inhibits enzymes involved in critical metabolic pathways, which can lead to reduced cell viability in cancerous tissues.
- Receptor Modulation : It may also interact with various receptors, modulating signaling pathways that control cell growth and survival .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results are summarized in Table 1:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
This study highlights the potential use of this compound as a therapeutic agent in treating infections caused by resistant strains .
Study on Anticancer Activity
In another investigation, the anticancer properties were assessed using various cancer cell lines. The findings are presented in Table 2:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10 |
MCF-7 (breast cancer) | 15 |
A549 (lung cancer) | 12 |
These results indicate that this compound exhibits potent anticancer activity across multiple types of cancer cells .
Properties
IUPAC Name |
methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)11(13-16-8)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCQAWFSNYNJLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352492 | |
Record name | Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804975 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2065-28-3 | |
Record name | Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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